3-Methylene-2-norbornanone

Mutant p53 reactivation Anti-proliferative assay Structure-activity relationship

3-Methylene-2-norbornanone (CAS 5597-27-3), also named 3-methylidenebicyclo[2.2.1]heptan-2-one or methylenenorcamphor, is a bicyclic α-methylene ketone with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g mol⁻¹. The compound is commercially supplied as a ≥97% purity liquid, exhibiting a boiling point of 69–71 °C at 11 mmHg and a density of 0.997 g mL⁻¹ at 25 °C.

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 5597-27-3
Cat. No. B1204528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylene-2-norbornanone
CAS5597-27-3
Synonyms3-methylene-2-norbornanone
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESC=C1C2CCC(C2)C1=O
InChIInChI=1S/C8H10O/c1-5-6-2-3-7(4-6)8(5)9/h6-7H,1-4H2
InChIKeyFNOOZJAPZFHNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylene-2-norbornanone (CAS 5597-27-3) – Core Identity and Procurement-Relevant Profile


3-Methylene-2-norbornanone (CAS 5597-27-3), also named 3-methylidenebicyclo[2.2.1]heptan-2-one or methylenenorcamphor, is a bicyclic α-methylene ketone with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g mol⁻¹ [1]. The compound is commercially supplied as a ≥97% purity liquid, exhibiting a boiling point of 69–71 °C at 11 mmHg and a density of 0.997 g mL⁻¹ at 25 °C . Its strained norbornane skeleton bearing a reactive exocyclic methylene group conjugated to a ketone defines a pharmacophore and a synthetic handle that distinguish it from simple norbornanones, norbornenes, or saturated bicyclic ketones.

Mutant-p53 pathway reactivation study fit
Photoredox-mediated norbornane diversification scaffold

Why Norbornanone or 2‑Methylene Norbornane Cannot Replace 3‑Methylene‑2‑norbornanone in Mutant‑p53‑Targeted Programs


The α-methylene carbonyl motif of 3-methylene-2-norbornanone is the pharmacophoric core responsible for its anti-proliferative activity and mutant-p53 selectivity. Direct SAR dissection demonstrated that removal of either the carbonyl (giving 2-methylene norbornane) or the exocyclic methylene (giving norbornanone) abolishes both potency and selectivity [1]. Consequently, in‑class compounds that lack this exact bifunctional arrangement cannot be interchanged without losing the biological readout that drives procurement for p53-reactivation research.

Carbonyl removal
Loss of carbonyl abolishes mutant-p53 cell-model response and selectivity; norbornanone may not reproduce endpoint context.
Exocyclic methylene removal
Removal of methylene eliminates pathway-response endpoints; 2-methylene norbornane is inactive in p53 reactivation screens.

Quantitative Differentiation Evidence for 3‑Methylene‑2‑norbornanone Versus Closest Analogs


Anti‑Proliferative Potency and Mutant‑p53 Selectivity Versus Norbornanone and 2‑Methylene Norbornane

In a head-to-head SAR study, 3-methylene-2-norbornanone (compound 3) displayed LC₅₀ values of 3.67 µM (Caki-1), 8.28 µM (C33A), and 17.2 µM (Ramos RA1), with >13–29-fold selectivity for mutant-p53 cell lines over wild-type p53 cells. In contrast, norbornanone (4) and 2-methylene norbornane (5) exhibited LC₅₀ values >618 µM and >924 µM, respectively, and showed no selective activity [1]. This represents an approximately >100–200-fold loss in potency upon removal of either the carbonyl or the exocyclic methylene group.

Mutant-p53 selectivity vs analogs
Head-to-head
LC₅₀ 3.67 µM (Caki-1), 8.28 µM (C33A), 17.2 µM (Ramos RA1) vs >618 µM and >924 µM; >100–200-fold difference
Supports mutant-p53 cell-model endpoint context
72 h incubation, WST-1 readout; selectivity >13–29-fold over wt p53
Mutant p53 reactivation Anti-proliferative assay Structure-activity relationship

Stereoselective Photocatalytic Acylation Reactivity Not Available with Simple Norbornanones

3-Methylene-2-norbornanone undergoes TBADT-photocatalyzed acylation with 4-anisaldehyde to yield 3-(2-(4-methoxyphenyl)-2-oxoethyl)bicyclo[2.2.1]heptan-2-one with stereoselectivity [1]. The exocyclic methylene group acts as a radical acceptor, a reactivity mode that is absent in norbornanone and other saturated bicyclic ketones. While isolated yields for the target compound are not reported in the abstracted data, the transformation represents a chemoselective functionalization that cannot be replicated with norbornanone, which lacks the requisite unsaturation.

Photocatalytic acylation reactivity
Class-level
Undergoes TBADT-catalyzed stereoselective acylation with 4-anisaldehyde
Enables photoredox diversification of norbornane scaffold
Norbornanone is unreactive under identical conditions; yields not quantified
Photoredox catalysis Decatungstate Radical acylation

Enhanced Electrophilicity of the α‑Methylene Carbonyl System Compared with Saturated Ketones or Isolated Alkenes

The α-methylene carbonyl group in 3-methylene-2-norbornanone constitutes a soft Michael acceptor capable of reacting with cellular thiols such as cysteine. In the broader class of α-methylene carbonyl compounds, thiol addition rate constants correlate with cytotoxicity, and the conjugated system in 3-methylene-2-norbornanone is essential for mutant-p53-dependent activity [1]. Norbornanone, a saturated ketone, does not function as a Michael acceptor, and 2-methylene norbornane, a simple alkene, lacks the electrophilic activation conferred by the adjacent carbonyl. The target compound therefore uniquely combines moderate electrophilicity with the conformational rigidity of the norbornane scaffold.

Electrophilicity / Michael acceptor
Class-level
α-methylene carbonyl reacts with cysteine thiols; conjugated system essential for cellular activity
Covalent engagement context for mutant-p53 probe design
Correlation with cytotoxicity from class-level SAR
Michael acceptor Electrophilicity Cysteine reactivity

High‑Value Application Scenarios Where 3‑Methylene‑2‑norbornanone Outperforms Generic Analogs


Mutant‑p53 Reactivation Screening and Mechanistic Probe Development

3-Methylene-2-norbornanone is the validated lead molecule for identifying small-molecule reactivators of mutant p53. Its LC₅₀ range of 3–8 µM against mutant-p53 cell lines (C33A, Ramos RA1) and >13–29-fold selectivity over wild-type p53 make it the benchmark compound for SAR expansion. Neither norbornanone nor 2-methylene norbornane exhibit any activity or selectivity in this assay [1]. Laboratories conducting phenotypic screening for p53 reactivation or designing covalent probes targeting mutant p53 cysteine residues should procure 3-methylene-2-norbornanone as the essential pharmacophoric starting point.

Photoredox‑Mediated Diversification of the Norbornane Scaffold

The exocyclic methylene of 3-methylene-2-norbornanone serves as a radical acceptor in decatungstate-photocatalyzed acylations, enabling stereoselective installation of aromatic ketone side chains under mild conditions [2]. This reactivity is mechanistically unavailable to norbornanone. Synthetic chemists constructing sp³-rich bicyclic libraries for medicinal chemistry or fragment-based screening should source 3-methylene-2-norbornanone as a privileged photoredox substrate.

Covalent Inhibitor and Chemical Biology Tool Compound Design

The α-methylene carbonyl group is a soft Michael acceptor that covalently engages cysteine thiols, a property directly linked to the compound's cellular activity [1]. This electrophilic warhead, embedded in a rigid bicyclic framework, provides a defined geometry for targeting specific cysteine residues in mutant p53 or other disease-relevant proteins. Saturated ketones or non-conjugated alkenes lack this covalent capacity, making 3-methylene-2-norbornanone the preferred scaffold for structure-based covalent inhibitor design.

Reference Standard for α‑Methylene Carbonyl SAR Campaigns

Because the potency cliff between 3-methylene-2-norbornanone (LC₅₀ 3–8 µM) and its deconstructed analogs (>618 µM) is quantitatively defined [1], the compound serves as an ideal reference standard for any SAR program exploring α-methylene carbonyl pharmacophores. Procurement of the exact compound ensures that biological results can be directly benchmarked against published data, a critical requirement for reproducible lead optimization.

Application
Selection Property
Validation Focus
Mutant-p53 pathway reactivation studies
α-methylene carbonyl pharmacophore integrity
Mutant-p53 cell-model selectivity screening
Norbornane scaffold diversification via photoredox chemistry
Exocyclic methylene radical acceptor
Stereoselective acylation efficiency under TBADT catalysis
Covalent inhibitor design for thiol-targeted probes
Michael acceptor electrophilicity in rigid bicyclic framework
Cysteine reactivity and target engagement in mutant p53
Reference standard for α-methylene carbonyl SAR campaigns
Defined activity cliff versus deconstructed analogs
Benchmarking anti-proliferative potency and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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